2-(Cyclopropylmethoxy)-5-formylbenzonitrile
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Overview
Description
2-(Cyclopropylmethoxy)-5-formylbenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-formylbenzonitrile typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(Cyclopropylmethoxy)benzaldehyde, which is then converted to the final product through a series of reactions. The key steps include:
Formation of 2-(Cyclopropylmethoxy)benzaldehyde: This can be achieved by reacting cyclopropylmethanol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate.
Conversion to this compound: The intermediate is then subjected to a formylation reaction using reagents like formic acid and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-5-carboxybenzonitrile.
Reduction: 2-(Cyclopropylmethoxy)-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-formylbenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: An intermediate in the synthesis of the target compound.
2-(Cyclopropylmethoxy)-5-aminobenzonitrile: A reduction product of the target compound.
2-(Cyclopropylmethoxy)-5-carboxybenzonitrile: An oxidation product of the target compound.
Uniqueness
2-(Cyclopropylmethoxy)-5-formylbenzonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-5-formylbenzonitrile |
InChI |
InChI=1S/C12H11NO2/c13-6-11-5-10(7-14)3-4-12(11)15-8-9-1-2-9/h3-5,7,9H,1-2,8H2 |
InChI Key |
QDKOEODUGOXMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)C#N |
Origin of Product |
United States |
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